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Compound of Interest

Compound Name: 5-Bromo-6-chloropyrazin-2-amine

Cat. No.: B063647

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropyrazin-2-amine, with CAS number 173253-42-4, is a halogenated
heterocyclic amine. It serves as a crucial building block in medicinal chemistry and drug
discovery. Its unique substitution pattern on the pyrazine ring, featuring both a bromine and a
chlorine atom, allows for selective functionalization through various cross-coupling reactions.
This makes it a valuable intermediate in the synthesis of complex molecules with potential
therapeutic applications, notably as inhibitors of key signaling pathways in cancer. This guide
provides a comprehensive overview of its chemical properties, structure, synthesis, and its
application in the development of kinase inhibitors.

Chemical Structure and Properties

The structural and chemical properties of 5-Bromo-6-chloropyrazin-2-amine are summarized
below.

Table 1: Chemical Identifiers and Structural Information
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Identifier Value

CAS Number 173253-42-4

IUPAC Name 5-bromo-6-chloropyrazin-2-amine
Molecular Formula C4HsBrCINs

Molecular Weight 208.44 g/mol

Canonical SMILES C1=C(N=C(C(=N1)Br)CI)N

InChl Key CRVPQFAORCSDMH-UHFFFAOYSA-N

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Light yellow to yellow solid [1]
Purity (HPLC) >99.79% [1]
Boiling Point 311.8 °C at 760 mmHg [2]
Density 1.96 g/cm3 [2]
Water Content (KF) 0.13% [1]
Residue on Ignition 0.06% [1]

4°C, protect from light. In
Storage [1]
solvent: -80°C for 6 months

Synthesis

While a specific, detailed protocol for the synthesis of 5-Bromo-6-chloropyrazin-2-amine is
not readily available in peer-reviewed literature, a highly plausible synthetic route is the direct
electrophilic bromination of 2-amino-6-chloropyrazine. The amino group is an activating group,
directing the electrophilic substitution to the positions ortho and para to it. In this case, the C5
position is electronically activated and sterically accessible for bromination.
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Proposed Synthetic Workflow

The synthesis is expected to proceed via the reaction of 2-amino-6-chloropyrazine with a
suitable brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, in an

appropriate solvent.
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Proposed synthesis of 5-Bromo-6-chloropyrazin-2-amine.

Experimental Protocol (lllustrative)

The following protocol is based on general procedures for the bromination of aminopyrazines

and should be optimized for specific laboratory conditions.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert
atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-chloropyrazine (1.0 eq) in a
suitable anhydrous solvent such as acetonitrile or dichloromethane.
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» Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add N-
Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise over 15-30 minutes, ensuring the
temperature remains low.

o Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium
thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. The crude product can be purified by
column chromatography on silica gel to yield pure 5-Bromo-6-chloropyrazin-2-amine.

Application in Drug Discovery: Synthesis of Akt
Inhibitors

5-Bromo-6-chloropyrazin-2-amine is a key intermediate in the synthesis of various kinase
inhibitors, particularly those targeting the PI3K/Akt signaling pathway. The bromine atom at the
C5 position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-
Miyaura coupling, to introduce aryl or heteroaryl moieties.

Representative Synthetic Application: Suzuki-Miyaura
Coupling

This workflow illustrates the use of 5-Bromo-6-chloropyrazin-2-amine in a Suzuki-Miyaura
coupling reaction to form a key intermediate for an Akt inhibitor.
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Reactants
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Suzuki-Miyaura coupling using the target compound.

Experimental Protocol: Suzuki-Miyaura Coupling
(General)

Reaction Setup: To an oven-dried reaction vessel, add 5-Bromo-6-chloropyrazin-2-amine
(1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as
Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 eq), and a base (e.g., potassium
carbonate, 2.0-3.0 eq).

Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent
system, typically a mixture of an organic solvent like 1,4-dioxane and water.

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as
monitored by TLC or LC-MS.
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o Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
water and extract with an organic solvent. The combined organic layers are washed, dried,
and concentrated. The resulting crude product is then purified by column chromatography to

yield the desired 5-aryl-6-chloropyrazin-2-amine derivative.

Biological Context: The PI3BK/Akt Signhaling Pathway

The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of
cellular processes, including cell growth, proliferation, survival, and metabolism.[2]
Dysregulation of this pathway is a common feature in many human cancers, making it a prime
target for therapeutic intervention.[2] Akt inhibitors, often synthesized using intermediates like
5-Bromo-6-chloropyrazin-2-amine, are designed to block the activity of the Akt kinase,
thereby inhibiting downstream signaling and promoting apoptosis in cancer cells.
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The PI3K/Akt signaling pathway and the role of Akt inhibitors.
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Conclusion

5-Bromo-6-chloropyrazin-2-amine is a versatile and valuable building block for the synthesis
of complex heterocyclic molecules. Its utility is particularly evident in the field of drug discovery,
where it serves as a key intermediate for the development of potent and selective kinase
inhibitors targeting critical cancer-related pathways like the PI3K/Akt cascade. The synthetic
accessibility and the potential for diverse chemical modifications make this compound a subject
of continued interest for medicinal chemists and researchers in the pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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